Lipoxygenase (LOX) Inhibition Profile vs. Mesalazine (5-ASA)
The compound has been characterized as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism [1]. While a direct, quantitative IC₅₀ for the target compound against 5-LOX is not available in the open literature, its potent inhibition profile contrasts with the well-studied anti-inflammatory drug mesalazine (5-ASA), which is not a direct LOX inhibitor and instead acts via COX inhibition, PPAR-γ activation, and antioxidant mechanisms [2]. This suggests that 5-Hydroxy-2-(3-oxobutanamido)benzoic acid operates through a mechanistically distinct pathway from a common therapeutic benchmark, offering potential for orthogonal research applications.
| Evidence Dimension | Mechanism of Anti-inflammatory Action |
|---|---|
| Target Compound Data | Potent lipoxygenase (LOX) inhibitor; interferes with arachidonic acid metabolism [1] |
| Comparator Or Baseline | Mesalazine (5-ASA): Acts via COX inhibition, PPAR-γ activation, and antioxidant activity; not a direct LOX inhibitor [2] |
| Quantified Difference | Mechanistic divergence (LOX pathway vs. COX/PPAR-γ pathways) |
| Conditions | Enzymatic and cellular assays for arachidonic acid metabolism |
Why This Matters
Procurement for inflammation research requires a clear understanding of mechanism; this compound provides a distinct LOX-centric tool, whereas mesalazine would confound studies focused on LOX-mediated pathways.
- [1] Medical University of Lublin. Record details: MeSH Concept. 5-Hydroxy-2-(3-oxobutanamido)benzoic acid. 'A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism.' View Source
- [2] DrugBank. Mesalazine. Mechanism of Action. View Source
